4-(2-Fluoroethoxy)phenylboronic acid
Overview
Description
4-(2-Fluoroethoxy)phenylboronic acid is an organoboron compound with the molecular formula C8H10BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a 2-fluoroethoxy group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds under mild conditions .
Mechanism of Action
Target of Action
Boronic acids, including phenylboronic acid, are known to be mild lewis acids and are generally stable and easy to handle, making them important to organic synthesis .
Mode of Action
Boronic acids, including phenylboronic acid, are known to interact with various biological targets through covalent bonding . The boron atom in these compounds is sp2-hybridized and contains an empty p-orbital, which allows it to form stable covalent bonds .
Biochemical Pathways
Boronic acids are known to be involved in various reactions in organic synthesis . For instance, phenylboronic acid has been used in the preparation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes .
Result of Action
Boronic acids are known to be involved in various reactions in organic synthesis , which could potentially lead to a wide range of molecular and cellular effects.
Action Environment
The action, efficacy, and stability of 4-(2-Fluoroethoxy)phenylboronic acid can be influenced by various environmental factors. For instance, the compound is known to be stable under refrigerated conditions .
Biochemical Analysis
Biochemical Properties
They can form reversible covalent bonds with diols, which are present in many biological molecules . This property could potentially allow 4-(2-Fluoroethoxy)phenylboronic acid to interact with a variety of biomolecules in the cell.
Cellular Effects
The specific cellular effects of this compound are not well-documented in the literature. Boronic acids are known to influence cell function in various ways. For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and resistant to degradation .
Metabolic Pathways
Boronic acids are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids are known to be directed to specific compartments or organelles based on their chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluoroethoxy)phenylboronic acid typically involves the reaction of 4-bromo-2-fluoroethoxybenzene with a boronic acid derivative. One common method is the palladium-catalyzed borylation of the aryl halide using bis(pinacolato)diboron (B2Pin2) in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Fluoroethoxy)phenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. This reaction is facilitated by a palladium catalyst and a base, typically in an aqueous or alcoholic solvent .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Conditions: Mild temperatures (50-100°C), aqueous or alcoholic solvents, inert atmosphere (e.g., nitrogen or argon).
Major Products: The major products of these reactions are biaryl or styrene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4-(2-Fluoroethoxy)phenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.
2-Fluorophenylboronic Acid: Similar to 4-(2-Fluoroethoxy)phenylboronic acid but with a fluorine atom directly attached to the phenyl ring.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a fluoroethoxy group, used in similar cross-coupling reactions.
Uniqueness: this compound is unique due to the presence of the 2-fluoroethoxy group, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in specific synthetic applications where electronic effects are crucial .
Properties
IUPAC Name |
[4-(2-fluoroethoxy)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,11-12H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKMLDGLDSQHSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCF)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681895 | |
Record name | [4-(2-Fluoroethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-63-1 | |
Record name | B-[4-(2-Fluoroethoxy)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(2-Fluoroethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.